molecular formula C15H13N3 B14126522 1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole

1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B14126522
M. Wt: 235.28 g/mol
InChI Key: FQURJCQNNBQIOW-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry, materials science, and other fields. The structure of this compound consists of a triazole ring substituted with a 4-methylphenyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole typically involves a [3+2] cycloaddition reaction between an azide and an alkyne. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is carried out under mild conditions, often in the presence of a copper(I) catalyst such as copper sulfate and a reducing agent like sodium ascorbate. The reaction proceeds efficiently at room temperature or slightly elevated temperatures, yielding the desired triazole product in high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution pattern

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced triazole compounds with altered functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new synthetic methodologies and as a ligand in coordination chemistry.

    Biology: The triazole moiety is known for its biological activity, and derivatives of 1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole have been investigated for their antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound and its derivatives are explored for their potential as therapeutic agents. They have shown promise in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, triazole derivatives are known to inhibit certain enzymes involved in cell proliferation, making them potential anticancer agents. The exact mechanism of action depends on the specific derivative and its target.

Comparison with Similar Compounds

1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    1-Phenyl-1H-1,2,3-triazole: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.

    4-Methyl-1H-1,2,3-triazole: Lacks the phenyl group, leading to variations in reactivity and activity.

    1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole: Contains a methoxy group instead of a methyl group, which can influence its chemical behavior and biological activity.

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1-(4-methylphenyl)-4-phenyltriazole

InChI

InChI=1S/C15H13N3/c1-12-7-9-14(10-8-12)18-11-15(16-17-18)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

FQURJCQNNBQIOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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